molecular formula C18H15F3N2OS2 B2502134 5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one CAS No. 565195-77-9

5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one

Cat. No.: B2502134
CAS No.: 565195-77-9
M. Wt: 396.45
InChI Key: BYPMMZQYPJOKJR-UHFFFAOYSA-N
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Description

5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7500,2,7]tetradeca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes sulfur, nitrogen, and fluorine atoms

Preparation Methods

The synthesis of 5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one involves multiple steps, including the formation of the core tricyclic structure and the introduction of functional groups. The synthetic routes typically involve the use of reagents such as sulfur, trifluoromethylbenzene, and various nitrogen-containing compounds. Reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its ability to bind to specific sites, while the sulfur and nitrogen atoms contribute to its reactivity and stability. The pathways involved include inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Compared to other similar compounds, 5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 5-Sulfanyl-4-[3-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
  • 5-[(2,6-dimethylpyrimidin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each one unique in its applications and properties.

Properties

IUPAC Name

5-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS2/c19-18(20,21)11-7-4-5-8-12(11)23-16(24)14-10-6-2-1-3-9-13(10)26-15(14)22-17(23)25/h4-5,7-8H,1-3,6,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPMMZQYPJOKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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